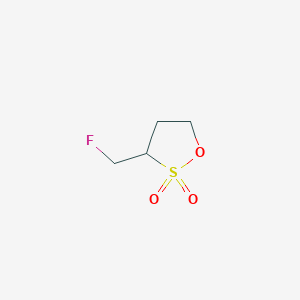
3-(Fluoromethyl)-1,2lambda~6~-oxathiolane-2,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Fluoromethyl)-1,2lambda~6~-oxathiolane-2,2-dione is a fluorinated organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. The presence of a fluoromethyl group and an oxathiolane ring makes it a compound of interest in synthetic chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Fluoromethyl)-1,2lambda~6~-oxathiolane-2,2-dione typically involves the introduction of a fluoromethyl group into an oxathiolane ring. One common method involves the reaction of a suitable oxathiolane precursor with a fluorinating agent under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of advanced fluorinating agents and optimized reaction conditions can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-(Fluoromethyl)-1,2lambda~6~-oxathiolane-2,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxathiolane ring to other sulfur-containing compounds.
Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Aplicaciones Científicas De Investigación
3-(Fluoromethyl)-1,2lambda~6~-oxathiolane-2,2-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of advanced materials and as a precursor for other fluorinated compounds.
Mecanismo De Acción
The mechanism of action of 3-(Fluoromethyl)-1,2lambda~6~-oxathiolane-2,2-dione involves its interaction with specific molecular targets. The fluoromethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The oxathiolane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Chloromethyl)-1,2lambda~6~-oxathiolane-2,2-dione
- 3-(Bromomethyl)-1,2lambda~6~-oxathiolane-2,2-dione
- 3-(Iodomethyl)-1,2lambda~6~-oxathiolane-2,2-dione
Uniqueness
3-(Fluoromethyl)-1,2lambda~6~-oxathiolane-2,2-dione is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small atomic size contribute to the compound’s stability and reactivity, making it different from its halogenated analogs .
Propiedades
Número CAS |
652143-76-5 |
|---|---|
Fórmula molecular |
C4H7FO3S |
Peso molecular |
154.16 g/mol |
Nombre IUPAC |
3-(fluoromethyl)oxathiolane 2,2-dioxide |
InChI |
InChI=1S/C4H7FO3S/c5-3-4-1-2-8-9(4,6)7/h4H,1-3H2 |
Clave InChI |
MBIZIWFHKKOSRZ-UHFFFAOYSA-N |
SMILES canónico |
C1COS(=O)(=O)C1CF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Seleninium, 2,4,6-tris[4-(dimethylamino)phenyl]-](/img/structure/B15159856.png)
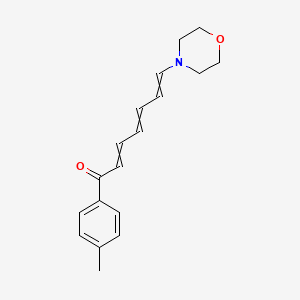
![1-({8-[(2R,3S)-3-Octyloxiran-2-yl]octanoyl}oxy)pyrrolidine-2,5-dione](/img/structure/B15159880.png)
![1,1'-[2,5-Bis(hexyloxy)-1,4-phenylene]bis(phenylethane-1,2-dione)](/img/structure/B15159893.png)

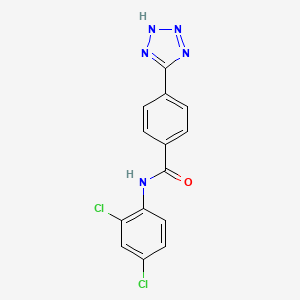

![Benzoic acid, 3,5-bis[(2,2-diphosphonoethyl)amino]-](/img/structure/B15159905.png)
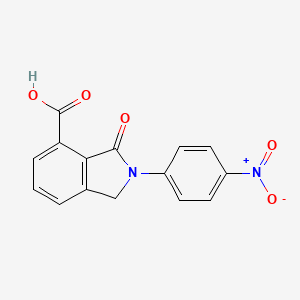
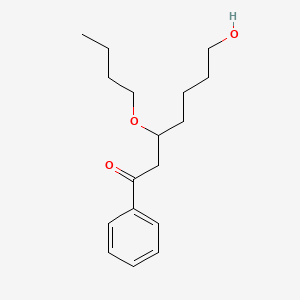
![N-{3,4-Bis(E)[(hydrazinylmethylidene)amino]butanoyl}-3-hydroxy-L-tyrosine](/img/structure/B15159916.png)
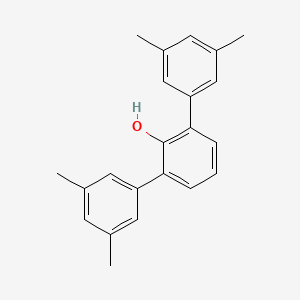
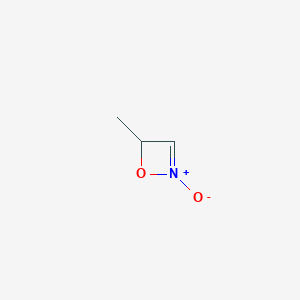
![3,3'-[(3-Methoxy-3-oxopropyl)phosphanediyl]dipropanoic acid](/img/structure/B15159931.png)
